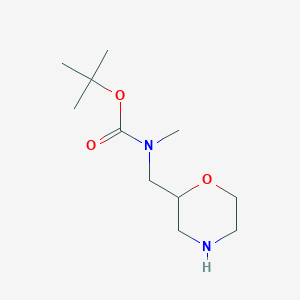

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of carbamate, featuring a morpholine ring substituted with a tert-butyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate can be synthesized through the reaction of morpholine with tert-butyl chloroformate and methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tert-butyl and methyl groups in the carbamate moiety are susceptible to nucleophilic substitution under specific conditions. Key examples include:

Alkylation and Arylation

- Reagents/Conditions : Alkyl/aryl halides (e.g., 3-chloro-4-fluorobenzyl bromide), triethylamine, dichloromethane, 18 hours at room temperature .

- Outcome : Substitution of the methyl or tert-butyl group with benzyl or aryl groups, forming derivatives like [(2S)-4-(3-chloro-4-fluorobenzyl)morpholin-2-ylmethyl]carbamate .

| Reagent | Solvent | Base | Time | Product | Yield |

|---|---|---|---|---|---|

| 3-Chloro-4-fluorobenzyl bromide | Dichloromethane | Triethylamine | 18h | Benzyl-substituted carbamate derivative | Not reported |

Nucleophilic Displacement with Amines/Thiols

- Reagents/Conditions : Primary/secondary amines or thiols, cesium carbonate (Cs₂CO₃), tetrabutylammonium iodide (TBAI), DMF, 80°C .

- Outcome : Formation of N-alkyl/aryl carbamates via three-component coupling with CO₂ and alkyl halides .

Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

- Reagents/Conditions : HCl (aqueous or alcoholic), reflux.

- Outcome : Cleavage of the carbamate to yield morpholin-2-ylmethylamine and CO₂.

Basic Hydrolysis

- Reagents/Conditions : NaOH (aqueous), room temperature or mild heating.

- Outcome : Generation of sodium salts of the corresponding amine and carbonic acid derivatives.

| Conditions | Reagent | Temperature | Products |

|---|---|---|---|

| Acidic (HCl) | Ethanol/H₂O | Reflux | Morpholin-2-ylmethylamine + CO₂ |

| Basic (NaOH) | H₂O | 25–50°C | Sodium amine salt + NaHCO₃ |

Oxidation and Reduction

The morpholine ring and carbamate functional group participate in redox reactions:

Oxidation

- Reagents/Conditions : KMnO₄ or H₂O₂ in acetic acid.

- Outcome : Oxidation of the morpholine ring to form N-oxide derivatives.

Reduction

- Reagents/Conditions : LiAlH₄ (ether) or NaBH₄ (methanol) .

- Outcome : Reduction of the carbamate to secondary amines or alcohols .

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acetic acid | Morpholine N-oxide |

| Reduction | LiAlH₄ | Ether | Morpholin-2-ylmethanol |

Decarboxylation and Rearrangement

Under thermal or catalytic conditions, the compound undergoes structural rearrangements:

Curtius Rearrangement

- Reagents/Conditions : Di-tert-butyl dicarbonate, sodium azide, Zn(OTf)₂, tetrabutylammonium bromide .

- Outcome : Isocyanate intermediates trapped as tert-butyl carbamates .

Hofmann Rearrangement

- Reagents/Conditions : Bromine, NaOH .

- Outcome : Conversion to primary amines via intermediate isocyanates .

Industrial-Scale Modifications

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate serves as an essential building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. It can undergo:

- Oxidation : Reacting with oxidizing agents like hydrogen peroxide to form corresponding oxides.

- Reduction : Using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

- Substitution Reactions : Engaging in nucleophilic substitutions where the tert-butyl or methyl group can be replaced by other functional groups, allowing for the introduction of diverse functionalities into synthesized compounds.

Medicinal Chemistry

Drug Development and Prodrug Applications

In the realm of medicinal chemistry, this compound is investigated for its potential as a prodrug or pharmacophore. Its unique structural features enable interactions with biological targets, making it suitable for drug design. Notably, it has been explored in:

- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity is crucial in developing inhibitors for various diseases.

- Receptor Ligands : Its interactions with specific receptors can lead to advancements in therapeutic agents targeting neurological and metabolic disorders .

Biological Research

Enzyme Studies and Mechanistic Insights

Research has demonstrated that this compound can be utilized to study enzyme mechanisms and receptor interactions. For instance:

- Mechanism of Action : The compound may act as an inhibitor or modulator by interacting with enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

- Case Study : In a study focused on enzyme inhibitors, this compound was shown to effectively alter the activity of target enzymes, providing insights into its potential therapeutic applications .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in synthesizing various chemical products.

Data Tables

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Nucleophilic Substitution | Various nucleophiles | Diverse functionalized products |

Mécanisme D'action

The mechanism of action of tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (morpholin-2-ylmethyl)carbamate: Similar structure but lacks the methyl group.

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Another derivative with a different substitution pattern.

tert-Butyl (2-morpholin-2-ylethyl)carbamate: Features an ethyl group instead of a methyl group.

Uniqueness

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research applications where specific structural features are required.

Activité Biologique

Tert-butyl methyl(morpholin-2-ylmethyl)carbamate, also known as a morpholine derivative, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 185692-04-0

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.3 g/mol

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, acting as an inhibitor or modulator. This interaction can lead to conformational changes in enzyme structures, affecting their catalytic activity.

- Cell Signaling Modulation : It influences critical cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and apoptosis.

- Gene Expression Regulation : The compound can modulate gene expression by interacting with transcription factors and regulatory proteins, thereby influencing cellular transcriptional machinery.

Biological Activity and Cellular Effects

Research indicates that this compound has profound effects on various cell types:

- Cell Proliferation : The compound has been shown to alter the proliferation rates of different cell lines, suggesting potential applications in cancer therapy.

- Apoptosis Induction : It can induce apoptosis in specific cell types by activating pro-apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cell Proliferation | Modulates proliferation rates in cancer cells | |

| Apoptosis | Induces apoptosis through MAPK/ERK pathway | |

| Enzyme Inhibition | Acts on various metabolic enzymes |

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effect of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against these cells. The mechanism was linked to the downregulation of cyclin D1 expression and activation of caspase pathways.

Case Study 2: Modulation of Immune Responses

Another research focused on its immunomodulatory effects, particularly in macrophages. The compound was found to suppress TNF-alpha production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Metabolic Pathways

Upon administration, this compound undergoes enzymatic hydrolysis, leading to the formation of active metabolites that participate in various biochemical reactions. These metabolites interact with cytochrome P450 enzymes, influencing overall metabolic flux within cells.

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUVCNHMCLDAOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.